

AF555 NHS Ester Technical Support Center

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Welcome to the technical support center for **AF555 NHS** ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing **AF555 NHS** ester for their labeling experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues related to its use, particularly concerning hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is AF555 NHS ester and how does it work for labeling?

AF555 NHS (N-hydroxysuccinimide) ester is a reactive fluorescent dye used to covalently label proteins and other molecules containing primary amine groups (-NH₂). The NHS ester reacts with these amines, typically on lysine residues and the N-terminus of proteins, to form a stable amide bond, thereby attaching the bright, orange-fluorescent AF555 dye. This dye is water-soluble and its fluorescence is pH-insensitive between pH 4 and 10.[1][2]

Q2: What is the primary competing reaction to a successful conjugation?

The primary competing reaction is the hydrolysis of the NHS ester by water.[3] This reaction inactivates the dye by converting the NHS ester into a non-reactive carboxylic acid, which can then no longer couple to the amine groups on the target molecule. This hydrolysis reaction is significantly influenced by pH.

Q3: What is the optimal pH for conjugating AF555 NHS ester?







The optimal pH for the reaction between an NHS ester and a primary amine is between 8.3 and 8.5.[4][5][6] In this pH range, the primary amines on the protein are sufficiently deprotonated and nucleophilic to react with the NHS ester, while the rate of hydrolysis is still manageable. At a lower pH, the amines are protonated and less reactive, while at a higher pH, the rate of hydrolysis increases significantly, reducing the conjugation efficiency.[6][7]

Q4: Which buffers are recommended for the conjugation reaction?

Amine-free buffers are essential to prevent competition with the target molecule. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, HEPES, and borate buffers.[7][8] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will react with the NHS ester.[7][9]

Q5: How should I prepare and store AF555 NHS ester?

AF555 NHS ester is sensitive to moisture and should be stored desiccated at -20°C to -80°C and protected from light.[7][10][11] Before opening, the vial should be allowed to warm to room temperature to prevent condensation.[7] For use, it is best to dissolve the NHS ester in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before the experiment.[2][6] Stock solutions in DMSO can be stored at -15°C for less than two weeks.[12]

Troubleshooting Guide Problem: Low or No Labeling Efficiency

If you are observing poor conjugation results, consider the following potential causes and solutions.

Troubleshooting & Optimization

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| Potential Cause | Recommended Solution |
|----------------------------------|---|
| NHS Ester Hydrolysis | The AF555 NHS ester is moisture-sensitive.[3] Ensure the reagent is properly stored and handled. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[7] Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[6] Avoid repeated freeze-thaw cycles of the stock solution.[8] |
| Suboptimal pH | The reaction is highly pH-dependent. Verify that the pH of your reaction buffer is within the optimal range of 8.3-8.5.[5][6] A pH that is too low will result in unreactive protonated amines, while a pH that is too high will accelerate hydrolysis.[6][7] |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the NHS ester.[7][9] Use an amine-free buffer such as PBS, bicarbonate, or HEPES.[7] [8] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to labeling.[9] |
| Low Protein Concentration | In dilute protein solutions, the unimolecular hydrolysis reaction can outcompete the bimolecular conjugation reaction.[7] If possible, increase the concentration of your protein to 2-10 mg/mL to favor the labeling reaction.[9] |
| Presence of Competing Substances | Substances other than buffers, such as sodium azide (>3 mM), BSA, or gelatin, can interfere with the conjugation reaction.[3][9][12] It is recommended to remove these substances by dialysis or buffer exchange before starting the labeling process. |



| Potential Cause | Recommended Solution |
|-------------------------|---|
| | Attaching too many hydrophobic dye molecules |
| High Degree of Labeling | can lead to a decrease in the overall solubility of |
| | the protein, causing aggregation. |
| | |

Problem: Protein Aggregation After Labeling

Optimize the molar ratio of AF555 NHS ester to your protein. It is recommended to perform small-scale pilot reactions with varying molar ratios (e.g., 5:1, 10:1, 15:1) to find the optimal degree of labeling for your specific protein.[12]

Unstable Protein

The protein itself may be prone to aggregation under the reaction conditions (e.g., pH, temperature).

Ensure the chosen buffer and reaction conditions are suitable for maintaining the stability of your specific protein.

Experimental Protocols Standard Protocol for Labeling IgG Antibodies with AF555 NHS Ester

This protocol is a general guideline for labeling approximately 1 mg of an IgG antibody. Optimization may be required for other proteins.

Materials:

- AF555 NHS Ester
- IgG antibody (in an amine-free buffer like PBS)
- Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3-8.5
- Anhydrous DMSO



Purification column (e.g., Sephadex G-25)

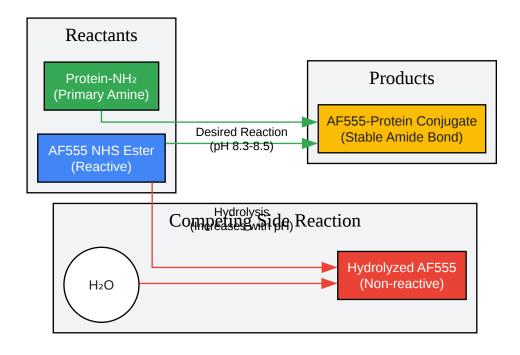
Procedure:

- Prepare the Antibody Solution:
 - Dissolve or dilute the IgG antibody in PBS to a concentration of 5-10 mg/mL.[9]
 - Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to 8.3-8.5.[12]
- Prepare the AF555 NHS Ester Solution:
 - Allow the vial of AF555 NHS ester to warm to room temperature before opening.
 - Immediately before use, dissolve the AF555 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[12]
- Perform the Conjugation Reaction:
 - While gently vortexing, add a 10-fold molar excess of the dissolved AF555 NHS ester to the antibody solution. For optimal results, it is recommended to test different molar ratios (e.g., 5:1, 10:1, 15:1, 20:1) in pilot experiments.[12]
 - Ensure the final concentration of DMSO in the reaction mixture is less than 10%.[12]
 - Incubate the reaction for 1 hour at room temperature, protected from light.[12]
- Purify the Conjugate:
 - Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[12]
 - Collect the fractions containing the fluorescently labeled antibody.
- Determine the Degree of Labeling (DOL):



- Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 555 nm (for the AF555 dye).
- Calculate the DOL using the following formula: DOL = $(A_{555} \times \epsilon_protein) / [(A_{280} (A_{555} \times CF_{280})) \times \epsilon_dye]$
 - A₅₅₅ and A₂₈₀ are the absorbances at 555 nm and 280 nm, respectively.
 - ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).
 - ε_dye is the molar extinction coefficient of AF555 at 555 nm (155,000 M⁻¹cm⁻¹).[2]
 - CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.08 for AF555).
- Storage of the Conjugate:
 - Store the purified conjugate at 4°C, protected from light. For long-term storage, add a carrier protein like BSA (0.1%), aliquot, and store at -20°C or -80°C.[12]

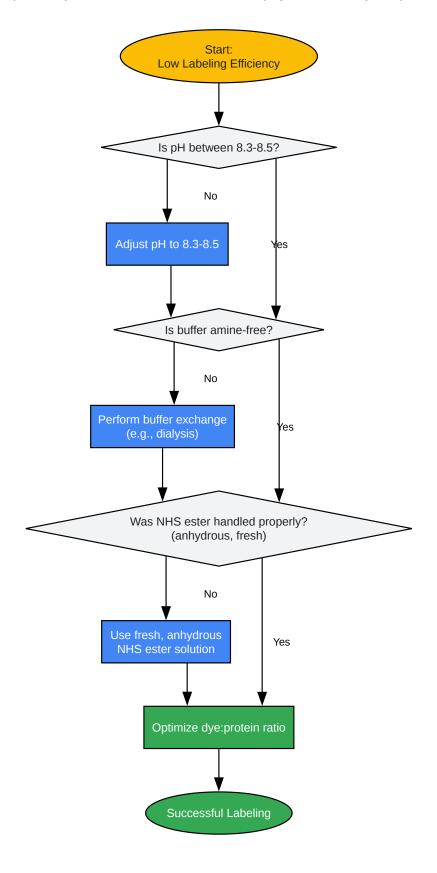
Visualizations





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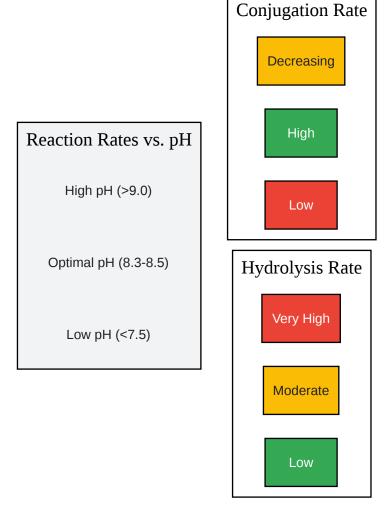
Caption: Reaction pathways for AF555 NHS ester conjugation and hydrolysis.





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Caption: Troubleshooting workflow for low **AF555 NHS** ester labeling efficiency.



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Caption: Relationship between pH and the rates of conjugation vs. hydrolysis.

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